Bienvenue dans la boutique en ligne BenchChem!

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid

Pharmaceutical Quality Control Analytical Method Validation Regulatory Compliance

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid (Desbutyl Bumetanide) is the official USP Related Compound A and EP Impurity B reference standard for Bumetanide API. Procured for analytical method development, validation (AMV), and QC release testing to meet the ≤0.1% pharmacopeial impurity threshold. Unlike the parent drug Bumetanide, this compound lacks the butylamino side chain and exhibits no clinically relevant NKCC inhibition—it serves exclusively as an analytical marker, a key metabolite standard for LC-MS/MS pharmacokinetic studies, and a versatile building block for SAR-driven medicinal chemistry. Choosing this precise compound ensures pharmacopeial compliance and regulatory audit readiness.

Molecular Formula C13H12N2O5S
Molecular Weight 308.31 g/mol
CAS No. 28328-54-3
Cat. No. B194465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-phenoxy-5-sulfamoylbenzoic acid
CAS28328-54-3
Synonyms3-Amino-4-phenoxy-5-sulphamoylbenzoic acid;  Desbutylbumetanide;  PF 1578;  Bumetanide impurity B
Molecular FormulaC13H12N2O5S
Molecular Weight308.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N
InChIInChI=1S/C13H12N2O5S/c14-10-6-8(13(16)17)7-11(21(15,18)19)12(10)20-9-4-2-1-3-5-9/h1-7H,14H2,(H,16,17)(H2,15,18,19)
InChIKeyGVQZPZSQRCXSJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid (CAS 28328-54-3): Procurement Guide for a Validated Bumetanide Impurity and Reference Standard


3-Amino-4-phenoxy-5-sulfamoylbenzoic acid (CAS 28328-54-3), also known as Desbutyl Bumetanide, Bumetanide EP Impurity B, and Bumetanide USP Related Compound A, is a critical sulfamoylbenzoic acid derivative within the loop diuretic chemical space [1]. It is structurally defined by the presence of an amino group at the 3-position, a phenoxy linkage at the 4-position, and a sulfamoyl group at the 5-position of the benzoic acid core . Its primary distinction in procurement lies in its designated role as the official reference standard for the active pharmaceutical ingredient (API) Bumetanide in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) [2].

Why 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid Cannot Be Substituted with General Sulfamoylbenzoic Acid Analogs


Substituting 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid with other sulfamoylbenzoic acid derivatives, such as the parent drug Bumetanide (3-butylamino-4-phenoxy-5-sulfamoylbenzoic acid) or other loop diuretics like Furosemide, is not valid for most analytical or research applications. This is due to fundamental differences in regulatory designation, biological activity, and synthetic utility. Bumetanide itself has quantifiable and potent NKCC inhibitory activity (IC50 0.68 μM for hNKCC1A) [1], whereas this compound, lacking the butylamino side chain, serves as an analytical marker for purity and a distinct metabolite, not a direct therapeutic substitute . The following quantitative evidence clarifies the specific, non-interchangeable value proposition of this precise compound.

Quantitative Differentiation Evidence for 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid (CAS 28328-54-3)


Certified USP and EP Reference Standard Designation for Bumetanide Purity Analysis

This compound is the only entity designated as Bumetanide Related Compound A by the USP and Bumetanide EP Impurity B by the EP. This official status mandates its use in pharmaceutical quality control for the detection and quantification of this specific impurity in Bumetanide API and finished drug products [1]. In contrast, other sulfamoylbenzoic acid derivatives, including the API Bumetanide itself or other loop diuretics like Furosemide, are not acceptable substitutes for this specific pharmacopeial standard.

Pharmaceutical Quality Control Analytical Method Validation Regulatory Compliance

Defined Purity Specification and Analytical Target Profile for Impurity Control

In the context of Bumetanide API, the presence of this compound is strictly regulated. USP guidelines mandate that the level of this specific impurity (and related compounds like 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid) must be controlled to ≤0.1% w/w . This quantitative threshold directly informs the procurement of high-purity (>95-98%) reference material needed to prepare calibration standards at known concentrations, often around 0.02-0.04 mg/mL in methanol for HPLC analysis [1].

Pharmaceutical Manufacturing Quality Assurance HPLC Analysis

Structural Distinction from Bumetanide Dictates Divergent Biological Potency

The critical structural difference is the absence of the N-butyl side chain in the target compound compared to Bumetanide. This structural modification results in a profound loss of potency at the primary therapeutic target. Bumetanide potently inhibits the Na+-K+-2Cl- cotransporter (NKCC) with an IC50 of 0.68 μM for hNKCC1A [1]. While the target compound, as a metabolite, may retain some interaction with electrolyte transport, it lacks the N-butyl group essential for the high-affinity binding and potent diuretic activity of Bumetanide .

Drug Metabolism Pharmacokinetics Loop Diuretic Pharmacology

Differentiated Enzyme Inhibition Profile: Potential for Urease vs. Carbonic Anhydrase

Research indicates a different target profile compared to other sulfamoylbenzoic acid derivatives. While some in the class, like 4-sulfamoylbenzoic acid, are noted as weak carbonic anhydrase (CA) inhibitors, particularly of CAIX , the primary target reported for 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is urease, an enzyme crucial for the survival of pathogens like Helicobacter pylori . This suggests a potential divergence in application, from diuretic/carbonic anhydrase research toward antimicrobial mechanisms.

Antimicrobial Research Urease Inhibition Medicinal Chemistry

Key Intermediate in the Synthesis of Bumetanide and Related Derivatives

This compound is a direct synthetic precursor to Bumetanide, formed via reductive amination with butyraldehyde [1]. Patents, such as US03971819 and CH615910A5, detail its use as an intermediate, including as its methyl ester derivative (methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate) [2]. This synthetic utility contrasts with other sulfamoylbenzoic acids which lack the necessary 3-amino functionality for this specific derivatization, making it a unique building block for generating a focused library of Bumetanide analogs.

Organic Synthesis Process Chemistry Drug Development

Optimal Application Scenarios for 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid (CAS 28328-54-3)


Pharmaceutical Quality Control and Regulatory Compliance

This is the definitive use-case. The compound is procured as a USP/EP reference standard to identify and quantify the Bumetanide EP Impurity B / USP Related Compound A in drug substances and finished products. It is essential for analytical method development, validation (AMV), and routine QC testing to meet the ≤0.1% w/w impurity specification mandated by pharmacopeias [1].

Metabolism and Pharmacokinetic (PK) Studies of Bumetanide

As a known metabolite of Bumetanide (desbutylbumetanide), this compound is used as an analytical standard in LC-MS/MS or HPLC methods to track the metabolic fate of Bumetanide in preclinical or clinical studies. It allows researchers to accurately quantify the formation and excretion of this specific metabolite, providing a more complete PK profile .

Synthetic Chemistry for Loop Diuretic Analogs

This compound serves as a versatile building block in medicinal chemistry. Its 3-amino group is a key functional handle for generating diverse derivatives, including the active pharmaceutical ingredient Bumetanide itself via reductive amination. It is procured for SAR studies aimed at developing novel sulfamoylbenzoic acid-based therapeutics or for optimizing synthetic routes to Bumetanide and its analogs [2].

Antimicrobial and Enzyme Inhibition Research

For researchers investigating urease as an antibacterial target, particularly against pathogens like Helicobacter pylori, this compound can be used as a tool compound or starting point for SAR studies. Its reported activity against urease differentiates it from other sulfonamides that may primarily target carbonic anhydrase, opening a distinct research avenue .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.